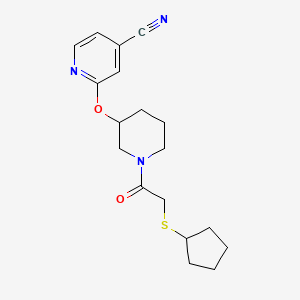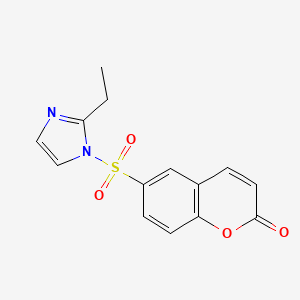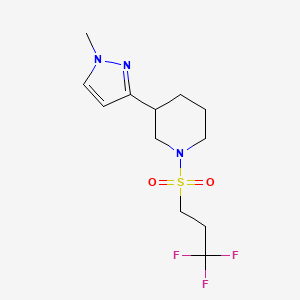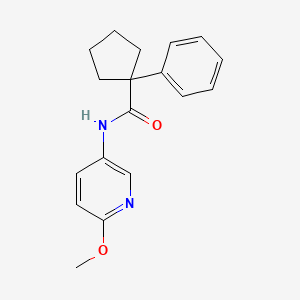
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between appropriate precursors under controlled conditions . For instance, N-(6-methoxypyridin-3-yl)acetamide, a related compound, has been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .Scientific Research Applications
Discovery and Clinical Trials
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide is identified within a broader class of compounds with significant implications in scientific research. For instance, a related compound, BMS-777607, was discovered as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Novel Heterocyclic Systems
Research into aminonaphthyridinones, closely related to the chemical structure of interest, has led to the development of novel heterocyclic systems with potential application in drug discovery. For example, a study on 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide explored the Hofmann rearrangement and other reactions to create new compounds, demonstrating typical pyrrole-type reactivity (Deady & Devine, 2006).
PET Radioligands for Neuropsychiatric Disorders
Another significant area of application is in the development of PET radioligands for imaging neuropsychiatric disorders. A compound structurally similar to N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide, featuring a cyclohexanecarboxamide derivative, was identified as a reversible, selective, and high-affinity antagonist of the 5-HT1A receptor. Its characteristics include high brain uptake, slow brain clearance, and stability against defluorination, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Multidrug Resistance
In oncology, compounds within this structural family have been synthesized and tested for their ability to reverse multidrug resistance in various cell lines, showing significant promise as prototype inhibitors. These studies are crucial for developing therapies to overcome resistance to chemotherapy (Dodic et al., 1995).
properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-9-15(13-19-16)20-17(21)18(11-5-6-12-18)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHVFCWPMRSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2841866.png)
![4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2841868.png)

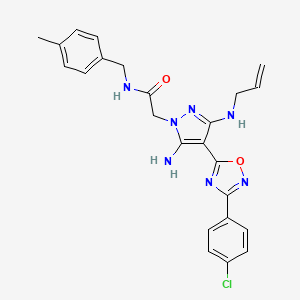
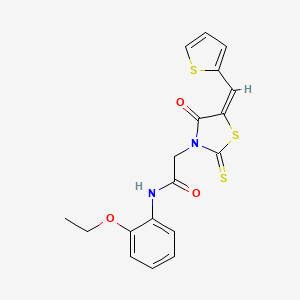

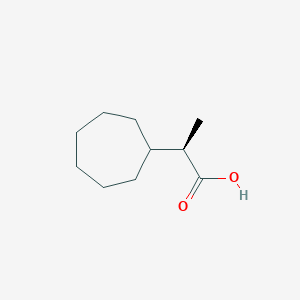
![N-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxamide](/img/structure/B2841876.png)
